molecular formula C13H14BrNO3 B3003574 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid CAS No. 889952-10-7

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B3003574
CAS No.: 889952-10-7
M. Wt: 312.163
InChI Key: WKVLXZXHHBEHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H14BrNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a bromobenzoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine-4-carboxylic acid with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobenzoyl)piperidine-4-carboxylic acid
  • 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
  • 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid

Uniqueness

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid is unique due to the position of the bromine atom on the benzoyl group, which can influence its reactivity and binding properties. This positional difference can lead to variations in the compound’s chemical behavior and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

1-(3-bromobenzoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVLXZXHHBEHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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